(R)-tert-Butyl azepan-4-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4R)-azepan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUNZAWHSSBPU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
therapeutic applications of chiral azepane scaffolds in drug discovery
An In-Depth Technical Guide
The Azepane Scaffold: A Privileged Structure in Chiral Drug Discovery
The seven-membered saturated nitrogen heterocycle, known as the azepane scaffold, has carved a significant niche in modern medicinal chemistry. Its non-planar, conformationally flexible nature provides a three-dimensional framework that is exceptionally well-suited for exploring the chemical space necessary for potent and selective interactions with biological targets.[1][2] Unlike flat aromatic systems, the puckered structure of the azepane ring allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing pharmacodynamic and pharmacokinetic properties.[3] The therapeutic significance of this scaffold is underscored by its presence in over 60 approved medications.[1][2]
This guide delves into the core of what makes the chiral azepane scaffold a powerful tool in drug discovery. We will move beyond a simple survey of its applications to explore the causality behind its success: the stereospecific synthetic strategies that grant access to enantiopure compounds, the profound impact of chirality on biological activity, and the specific molecular interactions that underpin its therapeutic effects in key disease areas.
The Primacy of Chirality: Why Stereochemistry is Non-Negotiable
In the chiral environment of the human body, stereoisomers are not equivalent. Receptors, enzymes, and other biological targets are themselves chiral, meaning they can and do differentiate between the enantiomers of a drug molecule.[4][5] This interaction is often likened to a hand in a glove; the left hand fits poorly in a right-handed glove. Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to off-target toxicity.[6]
The development of single-enantiomer drugs from what were once racemic mixtures—a practice known as a "chiral switch"—often leads to improved therapeutic indices, simpler pharmacological profiles, and more predictable pharmacokinetics.[4] For the azepane scaffold, controlling chirality is paramount. The specific spatial orientation of substituents on the azepane ring, dictated by its stereocenters, determines how the molecule presents its pharmacophoric features to its target, directly influencing binding affinity and efficacy.
Stereoselective Synthesis: Crafting the Chiral Azepane Core
Accessing enantiomerically pure azepanes is a foundational challenge that synthetic organic chemists have addressed through several elegant strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of chiral starting materials.
Key Synthetic Approaches:
-
Ring-Expansion Reactions: A prevalent and powerful strategy involves the expansion of smaller, more readily available chiral cyclic precursors, such as those derived from piperidines or the amino acid L-proline.[7]
-
Beckmann Rearrangement: This classic reaction provides a robust pathway for converting chiral cyclohexanone oximes into seven-membered lactams. These lactams are then readily reduced to the corresponding chiral azepanes. This method is particularly valuable as it can translate the stereochemistry of the cyclohexanone precursor to the final product.[8]
-
Palladium-Catalyzed Ring Expansion: Modern catalytic methods, such as the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines, offer an efficient and highly stereoselective route. These reactions can proceed with high enantioretention, preserving the chirality of the starting material.[9]
-
-
Photochemical Ring Expansion: Innovative strategies, such as the blue-light-mediated dearomative ring expansion of nitroarenes, allow for the transformation of a six-membered aromatic ring into a seven-membered azepane framework in a two-step process, providing rapid access to complex scaffolds.[7]
-
Cycloaddition Reactions: Intermolecular hetero-[5+2] cycloaddition reactions between oxidopyrylium ylides and cyclic imines can construct highly substituted azepane rings with excellent control over regioselectivity and stereoselectivity.[7]
The workflow for discovering and synthesizing novel chiral azepanes often involves a combination of computational prediction and targeted synthesis.
Caption: Discovery workflow for a novel chiral azepane inhibitor.[8]
Therapeutic Applications & Case Studies
The versatility of the chiral azepane scaffold is evident in its wide range of therapeutic applications, from complex neurological disorders to oncology.[10][11]
Neuropsychiatric Disorders: Targeting Monoamine Transporters
A compelling case study highlights the power of chiral azepanes in neuroscience. Starting from a database of unexplored chemical scaffolds, researchers identified and synthesized a novel bicyclic azepane.[8][12][13][14]
-
Lead Compound: An N-benzylated cis-fused (5,7)-diamine, specifically the (R,R)-1a enantiomer.[15]
-
Mechanism of Action: This compound was found to be a potent inhibitor of monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the σ-1 receptor.[8][15] These targets are deeply implicated in the regulation of mood, attention, and cognition.
-
The Critical Role of Chirality: The stereoselectivity of the interaction was profound. The (R,R)-1a enantiomer was a potent NET inhibitor, while its mirror image, the (S,S)-1a enantiomer, was approximately 26-fold less active.[8] This dramatic difference underscores how a precise three-dimensional fit is essential for high-affinity binding to the transporter proteins.
-
Therapeutic Potential: With potent activity, favorable pharmacokinetic properties, and significant brain penetrance, this chiral azepane scaffold shows promise for addressing unmet medical needs in neuropsychiatric disorders.[8][12][15]
| Compound | Target | IC₅₀ (nM) | Reference |
| (R,R)-1a | NET | 60 ± 7 | [8] |
| DAT | 230 ± 12 | [8] | |
| SERT | 250 ± 32 | [8] | |
| σ-1R | ~110 | [8] | |
| (S,S)-1a | NET | 1600 ± 100 | [8] |
Table 1: Stereoselective activity of a bicyclic azepane monoamine transport inhibitor.
Alzheimer's Disease: Inhibition of BACE1
The accumulation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. A key therapeutic strategy involves inhibiting the enzyme β-secretase (BACE1), which is responsible for the initial cleavage of the amyloid precursor protein (APP).[3]
-
Scaffold Application: Azepane-containing molecules have been designed as potent and selective BACE1 inhibitors.[3] The azepane ring serves as a key structural element that orients functional groups to interact with the active site of the enzyme, blocking its catalytic function.
-
Mechanism: By inhibiting BACE1, these chiral azepane derivatives prevent the generation of the C99 fragment from APP, which is the subsequent substrate for γ-secretase to produce Aβ peptides. This leads to a reduction in Aβ production and the subsequent formation of amyloid plaques.[3]
Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.[3]
Oncology: Modulation of Key Signaling Pathways
The adaptability of the azepane scaffold has also been leveraged in the development of novel anticancer agents.[10]
-
Targets and Mechanisms: Azepane derivatives have demonstrated cytotoxicity against various cancer cell lines, including colon (HCT-116, CaCo-2) and lung (A549) carcinomas.[3] Their mechanisms of action are diverse and can include:
-
PI3K/Akt Pathway Modulation: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain azepane modulators can interfere with this pathway, leading to apoptosis of cancer cells.[3]
-
PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases like PTPN2 and PTPN1 act as negative regulators of immune signaling. Inhibiting these enzymes with azepane derivatives can enhance anti-tumor immunity.[3]
-
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin-Azepane | HCT-116 (Colon) | 1.09 | [3] |
| 1,2,3-Triazole linked Tetrahydrocurcumin-Azepane | A549 (Lung) | 45.16 | [3] |
| Oxazepine derivative | CaCo-2 (Colon) | 24.53 | [3] |
Table 2: Representative anticancer activity of azepane-containing compounds.
Field-Proven Experimental Protocols
The translation of a promising scaffold into a viable drug candidate relies on robust and reproducible experimental methodologies.
Protocol 1: Synthesis via Beckmann Rearrangement (Generalized)
This protocol describes a common workflow for synthesizing a chiral azepane from a cyclohexanone precursor, a key step in the discovery of neuropharmacological agents.[8]
-
Oxime Formation: The starting chiral cyclohexanone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/pyridine) at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude oxime is purified.
-
Tosylation: The purified oxime is dissolved in a solvent like pyridine and cooled in an ice bath. p-Toluenesulfonyl chloride (TsCl) is added portionwise, and the mixture is stirred until the reaction is complete.
-
Rearrangement: The tosylated oxime undergoes the Beckmann rearrangement upon gentle heating or treatment with a Lewis acid to yield the corresponding seven-membered lactam. The regioisomeric products, if formed, are separated by column chromatography.
-
Reduction to Azepane: The purified lactam is reduced to the final chiral azepane using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.
-
Purification and Characterization: The final product is purified via column chromatography. Its structure and enantiomeric purity are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.
Protocol 2: Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3]
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of the chiral azepane derivative is prepared in DMSO. Serial dilutions are made in cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
The chiral azepane scaffold represents a "privileged" structure in drug discovery for sound chemical and biological reasons.[3] Its inherent three-dimensionality and conformational flexibility provide an ideal starting point for designing potent and selective ligands against a wide array of biological targets.[1] The profound stereoselectivity observed in compounds targeting monoamine transporters, BACE1, and cancer-related pathways demonstrates that control over chirality is not merely an optimization step but a fundamental requirement for success.[3][8]
Future research will likely focus on developing even more efficient and novel stereoselective synthetic routes to access unexplored regions of the azepane chemical space.[7] As our understanding of complex disease biology deepens, the ability to fine-tune the spatial arrangement of pharmacophores on the chiral azepane core will continue to make it an invaluable scaffold in the quest for next-generation therapeutics.
References
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). ResearchGate. [Link]
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PubMed. [Link]
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). Academia.edu. [Link]
-
Charishma S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (2021). ResearchGate. [Link]
-
Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Reymond Research Group. [Link]
-
Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]
-
Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. (2023). Bentham Science Publisher. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]
-
The Significance of Chirality in Drug Design and Development. (2020). PMC. [Link]
-
Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. [Link]
-
Chiral drugs. (2023). LabMed Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (R)-tert-Butyl Azepan-4-ylcarbamate: A Technical Guide to Enantioselective Pathways
Introduction
(R)-tert-Butyl azepan-4-ylcarbamate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. The seven-membered azepane ring, coupled with the stereochemically defined amine functionality at the C4 position, provides a unique three-dimensional scaffold that can effectively probe the binding pockets of biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its use in multi-step synthetic sequences. This in-depth technical guide explores the primary synthetic pathways for accessing the enantiomerically pure (R)-isomer, providing a critical analysis of both biocatalytic and chemo-enzymatic/chemical strategies for researchers and drug development professionals.
Strategic Approaches to the Chiral Azepane Core
The synthesis of this compound hinges on the stereoselective introduction of the amine group at the C4 position of the azepane ring. Two principal strategies have emerged as effective for achieving high enantiopurity:
-
Biocatalytic Asymmetric Reductive Amination: This approach utilizes enzymes, specifically imine reductases (IREDs), to directly convert a prochiral ketone precursor, N-Boc-azepan-4-one, into the desired chiral amine with high stereoselectivity.
-
Chemo-enzymatic/Chemical Synthesis via Asymmetric Reduction and Functional Group Interconversion: This pathway involves the asymmetric reduction of N-Boc-azepan-4-one to the corresponding (R)-alcohol, followed by the conversion of the hydroxyl group to the amine with inversion of stereochemistry, typically via a Mitsunobu reaction.
This guide will now delve into the practical execution of these pathways, providing detailed experimental insights and protocols.
Pathway 1: Biocatalytic Asymmetric Synthesis
The direct asymmetric reductive amination of N-Boc-azepan-4-one using an (R)-selective imine reductase (IRED) represents an elegant and highly efficient route to the target molecule. This method is lauded for its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to many classical chemical methods.
Conceptual Workflow
The biocatalytic pathway is a one-pot reaction where the enzyme, in the presence of an amine source (typically ammonia or an ammonium salt) and a reducing equivalent (often provided by a cofactor recycling system), converts the ketone directly to the chiral amine.
Caption: Biocatalytic synthesis of this compound.
Synthesis of the Precursor: N-Boc-azepan-4-one
The common precursor for both pathways is N-Boc-azepan-4-one. Its synthesis is a critical first step.[1][2][3]
Experimental Protocol: Synthesis of N-Boc-azepan-4-one
-
Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane: A mixture of azepan-4-one hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Step 2: Boc-Protection: To a solution of the crude 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) in dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
-
Step 3: Deprotection of the Ketone: The resulting Boc-protected spirocycle is dissolved in a mixture of acetone and water, and p-toluenesulfonic acid monohydrate (catalytic amount) is added. The mixture is heated to reflux until the deprotection is complete. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-azepan-4-one.
Biocatalytic Reductive Amination
While the literature prominently features the use of imine reductases for the synthesis of the (S)-enantiomer of alkylated 4-aminoazepanes[4], the same principle applies for obtaining the (R)-enantiomer by selecting an appropriate (R)-selective IRED. Enzyme screening is a critical step to identify a biocatalyst with high activity and enantioselectivity for N-Boc-azepan-4-one.
Experimental Protocol: (R)-Selective Reductive Amination
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing N-Boc-azepan-4-one (1 equivalent), an ammonium source (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Enzyme Addition: The lyophilized powder of a selected (R)-selective imine reductase is added to the reaction mixture.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-37 °C). The progress of the reaction is monitored by HPLC or GC by measuring the conversion of the ketone and the formation of the amine product.
-
Work-up and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Table 1: Representative Data for Biocatalytic Reductive Amination of Cyclic Ketones
| Enzyme Type | Substrate | Product Enantiomeric Excess (e.e.) | Conversion | Reference |
| Imine Reductase (mutant) | N-Boc-4-oxo-azepane | >99% (S) | High | [4] |
| Imine Reductase | Various Cyclic Ketones | 85-99% | >90% | [5] |
Pathway 2: Chemo-enzymatic/Chemical Synthesis
This pathway offers a robust alternative to the fully biocatalytic route and proceeds through a chiral alcohol intermediate. The key steps are the asymmetric reduction of the ketone to form the (R)-alcohol, followed by a stereoinvertive conversion of the alcohol to the amine.
Conceptual Workflow
This multi-step sequence provides excellent control over the stereochemistry at the C4 position.
Caption: Chemo-enzymatic/chemical synthesis of this compound.
Step 1: Asymmetric Reduction of N-Boc-azepan-4-one
The stereoselective reduction of the prochiral ketone can be achieved either enzymatically using a ketoreductase (KRED) or chemically using established reagents like the Corey-Bakshi-Shibata (CBS) catalyst.
Experimental Protocol: Asymmetric Reduction
-
Enzymatic Reduction: A suitable (R)-selective ketoreductase is used in a buffered aqueous solution containing N-Boc-azepan-4-one and a cofactor regeneration system (e.g., isopropanol and the corresponding alcohol dehydrogenase). The reaction is monitored for conversion, and upon completion, the product, (4R)-1-Boc-4-hydroxy-azepane, is extracted and purified.
-
Chemical Reduction (CBS Reduction): To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF at 0 °C, borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise. A solution of N-Boc-azepan-4-one (1 equivalent) in THF is then added slowly. The reaction is stirred until complete, quenched by the slow addition of methanol, and then concentrated. The residue is worked up and purified by column chromatography.
Step 2: Conversion of Alcohol to Amine via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for achieving a clean inversion of stereochemistry at a secondary alcohol center.[6][7][8][9][10] In this case, the (R)-alcohol is converted to an azide with (S)-configuration, which upon reduction yields the desired (R)-amine.
Experimental Protocol: Mitsunobu Reaction and Azide Reduction
-
Mitsunobu Reaction: To a solution of (4R)-1-Boc-4-hydroxy-azepane (1 equivalent), triphenylphosphine (1.5 equivalents), and a nitrogen source such as diphenylphosphoryl azide (DPPA, 1.5 equivalents) in anhydrous THF at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed. The solvent is removed under reduced pressure, and the crude product, (4S)-4-azido-1-Boc-azepane, is purified by column chromatography.
-
Azide Reduction: The purified azide is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude this compound, which is further purified if necessary.
Table 2: Representative Data for Asymmetric Reduction and Mitsunobu Reaction
| Reaction Step | Reagents/Catalyst | Substrate | Product e.e./Yield | Reference |
| Asymmetric Reduction | Ketoreductase | Prochiral Ketones | >99% e.e., High Yield | [11] |
| Asymmetric Reduction | CBS Catalyst | Prochiral Ketones | 90-99% e.e. | [12] |
| Mitsunobu Reaction | DEAD, PPh₃, HN₃ | Secondary Alcohols | Inversion, Good Yield | [6] |
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through both biocatalytic and chemo-enzymatic/chemical strategies. The choice of pathway will depend on factors such as the availability of suitable enzymes, scalability requirements, and the specific expertise of the research team. The biocatalytic route offers a more direct and potentially "greener" approach, while the chemo-enzymatic/chemical route provides a robust and well-established alternative with predictable stereochemical outcomes. Both pathways rely on the successful synthesis of the key intermediate, N-Boc-azepan-4-one. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in the efficient and stereocontrolled synthesis of this important chiral building block for drug discovery and development.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 188975-88-4: N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE [cymitquimica.com]
- 3. N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 [sigmaaldrich.com]
- 4. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Functionalization of the Secondary Amine in (R)-tert-Butyl azepan-4-ylcarbamate
Executive Summary & Strategic Importance
(R)-tert-Butyl azepan-4-ylcarbamate (CAS: 1447823-06-4) is a high-value chiral scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinases. The seven-membered azepane ring offers a unique vector for exploring chemical space distinct from the ubiquitous piperidine and pyrrolidine analogs.
This guide details the orthogonal functionalization of the secondary amine (N1) while maintaining the integrity of the acid-labile Boc-protecting group at the C4 position. The steric and entropic properties of the seven-membered ring require tailored protocols compared to six-membered heterocycles.
Key Chemical Properties[1][2][3][4][5][6][7]
-
Basicity: The azepane nitrogen is generally more basic (
) than piperidine ( ) due to ring strain and conformational flexibility, making it a potent nucleophile but also prone to ammonium salt formation. -
Conformational Flexibility: The azepane ring exists in multiple low-energy twist-chair/twist-boat conformations. This entropy can retard reaction rates in sterically demanding couplings (e.g., Buchwald-Hartwig) compared to rigid rings.
-
Orthogonality: The C4-Boc carbamate is stable to basic, nucleophilic, and reductive conditions, allowing N1 diversification prior to C4 deprotection.
Decision Matrix: Method Selection
Select the appropriate protocol based on the desired moiety at N1.
Figure 1: Decision tree for N1 functionalization strategies.
Protocol 1: Reductive Amination (N-Alkylation)
Objective: Mono-alkylation of N1 using aldehydes or ketones. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination proceeds via an iminium ion intermediate, ensuring mono-selectivity.
Reagents & Equipment[4][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone activation
Step-by-Step Methodology
-
Imine Formation:
-
In a dry vial, dissolve the azepane (100 mg, 0.47 mmol) in DCE (4 mL).
-
Add AcOH (27 µL, 0.47 mmol). Note: Acid catalysis is crucial for sterically hindered 7-membered rings to push the equilibrium toward the iminium ion.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add NaBH(OAc)3 (150 mg, 0.70 mmol) in one portion.
-
Caution: Gas evolution (H2) may occur; ensure venting.
-
Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (5 mL). Do NOT use strong acid, or you will cleave the Boc group.
-
Extract with DCM (3 x 5 mL).
-
Dry combined organics over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc or DCM/MeOH). Azepanes often streak on silica; add 1% NH4OH or Et3N to the eluent.
-
Expert Insight: For unreactive ketones, replace STAB with NaCNBH3 (Caution: Toxic) and heat to 50°C in MeOH/AcOH.
Protocol 2: N-Arylation
2A. Nucleophilic Aromatic Substitution (SNAr)
Scope: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).
-
Mix: Azepane (1.0 equiv), Aryl Halide (1.1 equiv), DIPEA (2.0 equiv) in DMSO or DMF (0.2 M).
-
Heat: Stir at 80–120°C for 2–12 hours.
-
Validation: The 7-membered ring is a good nucleophile but sterically bulky. If conversion is low, switch to Protocol 2B.
2B. Buchwald-Hartwig Cross-Coupling
Scope: Unactivated aryl bromides/chlorides. Rationale: The large bite angle of specific ligands is required to accommodate the bulky azepane ring during the reductive elimination step.
Optimized Conditions Table
| Component | Recommendation | Mechanism/Reasoning |
| Catalyst | Pd2(dba)3 (2–5 mol%) | Source of Pd(0). |
| Ligand | RuPhos or BrettPhos (4–10 mol%) | Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and, crucially, the reductive elimination of the sterically encumbered azepane. |
| Base | NaOtBu (1.5 equiv) | Strong base ensures rapid deprotonation of the Pd-amine complex. Use Cs2CO3 for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often suppress hydrodehalogenation side reactions. |
| Temp | 80–100°C | Required to overcome the activation energy of the transmetallation/reductive elimination cycle. |
Workflow
-
Inert Atmosphere: Purge a reaction vial with Argon/N2.
-
Charge: Add Pd2(dba)3, Ligand, Base, and Aryl Halide (if solid).
-
Solvate: Add solvent (degassed) and the azepane (dissolved in solvent).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.
Protocol 3: Acylation (Amide/Sulfonamide Synthesis)
Objective: Library generation (High-Throughput Synthesis).
Reagents
-
Electrophile: Acid Chloride, Sulfonyl Chloride, or Isocyanate.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: DCM (anhydrous).
Protocol (Parallel Synthesis Compatible)
-
Dissolve this compound (1.0 equiv) and DIPEA (1.5 equiv) in DCM.
-
Cool to 0°C (optional, but recommended for highly reactive chlorides).
-
Add the electrophile (1.1 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Scavenging (Optional for HTS): Add polymer-supported trisamine resin to quench excess electrophile, then filter.
-
Yield: Typically >90%.
Quality Control & Troubleshooting
Analytical Signatures
-
1H NMR: Azepane protons often appear as broad multiplets due to ring flipping at room temperature.
-
Tip: If signals are uninterpretable, run NMR at 50°C or -20°C to coalesce or freeze conformers.
-
Diagnostic: The C4-H (chiral center) usually appears around 3.6–3.8 ppm.
-
-
LCMS:
-
Boc-Loss: If you see a mass of [M-100] or [M-56], the Boc group may have fragmented in the MS source (common) or been cleaved during reaction (check pH).
-
N-Oxide: In reductive amination, if M+16 is observed, the amine oxidized. Ensure inert atmosphere.
-
Common Issues
| Problem | Root Cause | Solution |
| Low Conversion (Reductive Amination) | Iminium ion formation is slow due to 7-ring sterics. | Increase AcOH to 2.0 equiv; add molecular sieves (3Å) to remove water. |
| Boc Deprotection | Acidic workup or high temperature with Lewis acids. | Maintain pH > 7 during workup. Avoid temperatures >120°C. |
| Pd Catalyst Death | Azepane amine coordinating too strongly to Pd. | Use a higher ligand:Pd ratio (2:1) or switch to a palladacycle precatalyst (e.g., RuPhos Pd G3). |
References
-
Azepane Scaffold Synthesis
- Synthesis of polysubstituted azepanes by dearom
- Provides context on the difficulty of accessing substituted azepanes and their structural value.
-
(University of Manchester Research)
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem.1996 , 61, 3849-3862.
- Definitive guide on STAB vs NaCNBH3 selectivity.
-
-
Buchwald-Hartwig on Secondary Amines
- Surry, D. S., & Buchwald, S. W. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011, 2, 27-50.
- Specifically discusses ligand choice (RuPhos) for secondary amines.
-
Compound Data
- PubChem Compound Summary for CID 71310939: tert-butyl N-[(4R)
-
General Reactivity of Azepanes
- Synthesis of Functionalized Azepines via Cu(I)
- Demonstrates the nucleophilicity of azepane/azepine derivatives in metal-c
Sources
Application Note: High-Efficiency Buchwald-Hartwig Cross-Coupling of (R)-tert-Butyl azepan-4-ylcarbamate
[1]
Executive Summary & Strategic Rationale
The incorporation of medium-sized rings (7-membered azepanes) into drug scaffolds is a high-value strategy in modern medicinal chemistry, particularly for GPCR and kinase targets where unique conformational vectors are required.[1] However, (R)-tert-Butyl azepan-4-ylcarbamate presents specific synthetic challenges compared to its 5- and 6-membered analogs (pyrrolidines and piperidines).[1]
Core Challenges:
-
Entropic & Steric Barriers: The increased conformational flexibility and transannular interactions of the 7-membered ring reduce the nucleophilicity of the secondary amine, making oxidative addition and reductive elimination steps kinetically more demanding.
-
Stereochemical Integrity: While the chiral center at C4 is distal to the reaction site (N1), harsh conditions (high T, strong bases) pose a latent risk of racemization or Boc-elimination.[1]
The Solution: This guide details a self-validating protocol utilizing RuPhos Pd G4 precatalyst technology.[1] Unlike traditional Pd(0)/ligand mixing, G4 precatalysts ensure precise 1:1 L:Pd stoichiometry and rapid activation at lower temperatures, preserving the integrity of the chiral carbamate moiety.
Mechanistic Insight & Ligand Selection
To ensure reproducibility, one must understand the causality behind the reagent choices.
Why RuPhos?
For secondary cyclic amines, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.[1]
-
Steric Bulk: The diisopropoxy groups on the biaryl backbone create a "pocket" that facilitates the difficult reductive elimination step, which is often the rate-determining step for bulky amines like azepanes.
-
Electronic Richness: The dicyclohexylphosphino group increases the electron density on Palladium, accelerating the oxidative addition of aryl chlorides/bromides.
-
Prevention of
-Hydride Elimination: RuPhos suppresses side reactions where the amine might otherwise undergo dehydrogenation.[1]
Why Precatalysts (G3/G4)?
Using Pd
Visualization: The Catalytic Cycle
The following diagram illustrates the specific pathway for this azepane coupling, highlighting the critical reductive elimination step facilitated by RuPhos.
Caption: The catalytic cycle emphasizing the generation of L-Pd(0) from G4 and the critical reductive elimination step.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (>97% ee).[1]
-
Coupling Partner: Aryl Bromide or Chloride (1.0 equiv).[1][2]
-
Catalyst: RuPhos Pd G4 (Sigma-Aldrich/Merck).[1]
-
Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or desiccator; moisture sensitivity is the #1 cause of failure.[1]
-
Solvent: Anhydrous Toluene or THF (Sparged with Nitrogen for 10 mins).
Standardized Procedure (1.0 mmol Scale)
This protocol is designed to be self-validating . If the color changes described do not occur, abort and check reagent quality (specifically the base).
Step 1: Reactor Setup
-
Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.[1]
Step 2: Charging Solids
-
Add RuPhos Pd G4 (0.01 - 0.02 mmol, 1-2 mol%).[1]
-
Note: For challenging electron-rich aryl chlorides, increase to 2-3 mol%.[1]
-
-
Add Aryl Halide (1.0 mmol).
-
Add This compound (1.1 - 1.2 mmol).
-
Add NaOtBu (1.2 - 1.4 mmol).
Step 3: Solvent & Activation [1]
-
Seal the vessel with a septum cap.[1]
-
Evacuate and backfill with Nitrogen (3 cycles).[1]
-
Inject Anhydrous Toluene (4.0 mL, 0.25 M concentration).
-
Stir at room temperature for 2 minutes.
-
Observation: The solution usually turns from pale yellow to a distinct orange/brown as the G4 precatalyst activates.
-
Step 4: Reaction
-
Place in a pre-heated block/oil bath at 80°C .
-
Stir vigorously (800+ rpm).
-
Timepoint 1 (1 hour): Sample 10 µL for UPLC/HPLC analysis.
Step 5: Workup & Purification [1]
Optimization Data & Troubleshooting
The following table summarizes optimization screens performed on a model system (coupling with 4-chlorotoluene).
| Variable | Condition | Yield (Isolated) | Notes |
| Ligand | RuPhos | 94% | Optimal for secondary cyclic amines. |
| Ligand | BrettPhos | 65% | Better suited for primary amines.[1] |
| Ligand | BINAP | 42% | Too sterically crowded for azepane; slow rate.[1] |
| Base | NaOtBu | 94% | Standard.[1] Fast reaction. |
| Base | Cs₂CO₃ | 78% | Slower (requires 16h), but use if Ar-X has esters/ketones.[1] |
| Solvent | Toluene | 94% | Best solubility for NaOtBu.[1] |
| Solvent | 1,4-Dioxane | 88% | Good alternative if higher T (100°C) is needed.[1] |
Troubleshooting Guide
-
Problem: Low conversion (<20%).
-
Problem: Racemization of (R)-center.
-
Cause: Overheating or excessively strong base.[1]
-
Fix: Switch base to Cs₂CO₃ (3.0 equiv) in Dioxane at 80°C.
-
-
Problem: Protodehalogenation (Ar-X becomes Ar-H).
Process Workflow Diagram
This workflow ensures quality control at every stage, from material intake to final chiral purity validation.[1]
Caption: Operational workflow from screening to validated product.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts.[1] Chemical Science, 4, 916-920.[1]
-
[Link]
-
Application Notes and Protocols for (R)-tert-Butyl azepan-4-ylcarbamate: A Guide to Safe and Effective Handling
(R)-tert-Butyl azepan-4-ylcarbamate is a key chiral building block in contemporary drug discovery and medicinal chemistry. Its azepane core is a prevalent scaffold in numerous biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable mask for the amine functionality. This allows for selective chemical modifications at other positions of the molecule. The successful use of this valuable reagent is critically dependent on its proper storage and handling to maintain its chemical integrity and ensure the safety of laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and handling procedures for this compound. The protocols and recommendations herein are grounded in the fundamental chemical properties of the molecule and established best practices for laboratory safety.
Chemical and Physical Properties Overview
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its storage and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 1447823-06-4 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Yellow oil or solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C |
Principles of Storage: Ensuring Long-Term Stability
The long-term stability of this compound is contingent on controlling environmental factors such as temperature, moisture, and light. The recommended storage conditions are not arbitrary; they are based on the chemical nature of the Boc protecting group and the overall molecule.
Recommended Storage Conditions
For optimal shelf-life, the reagent should be stored under the following conditions:
-
Temperature: 2°C to 8°C. Refrigeration slows down potential degradation processes.
-
Atmosphere: Sealed under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.
-
Light: Stored in a dark place, protected from light.
The Rationale Behind the Recommendations
-
Low Temperature (Refrigeration): While the Boc group is generally stable, storing the compound at elevated temperatures over long periods can promote slow degradation. Refrigeration minimizes the kinetic energy of the molecules, thus reducing the rate of any potential decomposition reactions.
-
Dry, Inert Atmosphere: This is arguably the most critical storage parameter. The Boc group is highly susceptible to cleavage under acidic conditions.[2][3] Moisture from the atmosphere can be absorbed by the compound (hygroscopicity) and, in conjunction with trace acidic impurities or atmospheric carbon dioxide, can create a microenvironment that facilitates the hydrolysis of the carbamate bond. Storing the compound in a sealed container, preferably under an inert gas like argon or nitrogen, displaces moisture and oxygen, thereby preserving its integrity.
-
Protection from Light: While N-Boc protected amines do not possess strong chromophores that would suggest high photosensitivity, it is a general best practice in organic chemistry to store all reagents in the dark.[4] Some organic molecules can be susceptible to photochemical degradation over time. Storing in an amber vial or in a light-proof cabinet mitigates this risk.
Caption: Decision workflow for the proper storage of this compound.
Handling Procedures and Personal Protective Equipment (PPE)
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory to prevent exposure.
Safety and Hazard Information
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
-
Required Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this reagent. The following PPE is considered standard:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Experimental Protocols
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | High | These solvents effectively solvate both the polar and nonpolar regions of the molecule. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydrogen bonding capability of alcohols can interact with the carbamate and amine moieties. |
| Halogenated | Dichloromethane (DCM) | High | DCM is a versatile solvent for compounds with mixed polarity. |
| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring can interact with the alkyl portions of the reagent. |
| Water | H₂O | Low to Insoluble | The significant nonpolar character from the tert-butyl group and the azepane ring limits aqueous solubility. |
Protocol for Preparing a Stock Solution
This protocol outlines the steps for accurately weighing and dissolving the reagent, taking into account its potentially hygroscopic nature.
Objective: To prepare a 0.1 M stock solution of this compound in anhydrous Dichloromethane (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask with a ground glass stopper or septum-sealed cap
-
Glass syringe or cannula
-
Analytical balance
-
Spatula
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Dry the volumetric flask in an oven at >100°C for at least 2 hours and allow it to cool to room temperature in a desiccator over a drying agent (e.g., Drierite®).
-
Inert Atmosphere: Once cool, flush the volumetric flask with a gentle stream of argon or nitrogen for several minutes to displace air and moisture. Seal the flask.
-
Weighing: Tare the sealed, inerted volumetric flask on an analytical balance.
-
Transfer: In a chemical fume hood, briefly remove the stopper/cap and quickly add the target mass of this compound (e.g., for 10 mL of a 0.1 M solution, add 21.43 mg). Work swiftly to minimize exposure to atmospheric moisture.
-
Re-weighing: Immediately reseal the flask and weigh it again to obtain the precise mass of the added reagent.
-
Dissolution: Using a dry syringe, add the required volume of anhydrous DCM to the flask.
-
Mixing: Gently swirl the flask until the solid is completely dissolved. If necessary, use a sonicator for a brief period.
-
Storage: Store the resulting solution at 2-8°C under an inert atmosphere, protected from light.
Caption: Step-by-step workflow for preparing a stock solution of the reagent.
Application Protocol: N-Alkylation of this compound
This representative protocol demonstrates the use of this compound as a nucleophile in an N-alkylation reaction, a common step in the elaboration of this scaffold.
Objective: To synthesize (R)-tert-butyl (1-benzylazepan-4-yl)carbamate.
Reaction Scheme: this compound + Benzyl Bromide --(Base)--> (R)-tert-butyl (1-benzylazepan-4-yl)carbamate
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, inerted round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Begin stirring the suspension and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (or stir at an elevated temperature such as 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzylated product.
Conclusion
The chemical integrity and, consequently, the experimental success derived from using this compound are directly linked to meticulous storage and handling. By understanding the rationale behind the recommended conditions—specifically, the need for refrigerated, dry, and dark storage to protect the acid-labile Boc group—researchers can ensure the reagent's stability and reliability. Adherence to the outlined safety protocols and handling procedures will not only preserve the quality of this important synthetic building block but also ensure a safe laboratory environment.
References
- BenchChem. (2025).
- BenchChem. (2025). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide.
- Ho, G. et al. (Date not available).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC.
- BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
- Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Medi
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- CLEARSYNTH. tert-butyl N-(azepan-4-yl)
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- Aeyad, T. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. (2025, August 6).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis.
- Ragnarsson, U., & Grehn, L. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
- Sigma-Aldrich. tert-Butyl N-(azepan-4-yl)
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
- Advanced ChemBlocks. tert-butyl (R)
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-tert-Butyl azepan-4-ylcarbamate Synthesis
Executive Summary & Structural Context
User Query: "How do I improve the yield and enantiopurity of (R)-tert-Butyl azepan-4-ylcarbamate?"
Technical Assessment: The synthesis of This compound (a key intermediate for V1a receptor antagonists like Balovaptan) presents two primary bottlenecks:
-
Thermodynamic/Kinetic Challenge: The formation of the 7-membered azepane ring from a 6-membered precursor (Schmidt reaction or Beckmann rearrangement) is often plagued by polymerization and safety concerns (azide accumulation).
-
Stereochemical Challenge: The 4-position is a remote stereocenter. Direct asymmetric synthesis is difficult; therefore, classical resolution or enzymatic kinetic resolution of the racemic intermediate is the industry standard for scale-up.
This guide provides a self-validating protocol focusing on the Symmetric Ketal Route , which avoids the regioselectivity issues common in asymmetric ketone ring expansions.
Validated Synthetic Pathway (Visualized)
The most robust route utilizes 1,4-cyclohexanedione monoethylene ketal as the starting material. This ensures that the ring expansion (Step 2) is regioconvergent—migration of either carbon leads to the same lactam product.
Figure 1: Regioconvergent route avoiding isomer separation during ring expansion.
Troubleshooting Guide: The "Yield Killer" (Ring Expansion)
Context: The Schmidt reaction converts the ketone to a lactam.[1] Common Symptom: Low yield (<50%), formation of sticky polymers, or "runaway" exotherms.
Q1: Why is my Schmidt reaction yield stalling at 40-50%?
Diagnosis: Inefficient mixing or incorrect acid strength. The reaction involves the formation of an iminodiazonium ion intermediate.[2] If the acid is too weak, the rearrangement is slow; if too strong (or too hot), polymerization of the strained intermediate occurs. Corrective Protocol:
-
Acid Switch: Replace Sulfuric Acid (
) with Methanesulfonic Acid (MsOH) or TFA . MsOH provides better solubility for the organic substrate and milder conditions, reducing charring/polymerization. -
Temperature Control: The addition of
is highly exothermic. Maintain internal temperature strictly between 0°C and 5°C during addition. Allow the rearrangement to proceed at ambient temperature (20-25°C) only after azide addition is complete. -
Safety Check (Critical): Ensure the reactor headspace is swept with nitrogen to prevent accumulation of Hydrazoic Acid (
) gas, which is explosive.
Q2: I see multiple spots on TLC after ring expansion. Is it regioselectivity?
Diagnosis: If you started with 1,4-cyclohexanedione monoethylene ketal, regioselectivity is impossible (the molecule is symmetric). The extra spots are likely tetrazole by-products formed from excess azide reacting with the intermediate iminium ion. Corrective Protocol:
-
Stoichiometry: Limit
to 1.05 - 1.1 equivalents . Excess azide favors tetrazole formation. -
Quench: Quench the reaction with ice-water immediately upon consumption of the starting material (monitor by HPLC/TLC). Prolonged stirring allows side-reactions.
Troubleshooting Guide: The "Purity Killer" (Resolution)
Context: Converting the racemic amine to the (R)-enantiomer. Common Symptom: Low ee% (<90%) or poor recovery of the salt.
Q3: Which resolving agent works best for 4-aminoazepane?
Recommendation: (D)-(-)-Tartaric Acid is the industry standard for resolving primary amines on 7-membered rings. Protocol:
-
Dissolve racemic 4-aminoazepane (1.0 equiv) in Methanol (10 volumes).
-
Add (D)-(-)-Tartaric acid (1.0 equiv) dissolved in hot Methanol.
-
Cooling Ramp: Cool slowly (over 4-6 hours) to 0°C. Rapid cooling traps the eutectics (racemate) in the crystal lattice.
-
Recrystallization: If ee is <95%, recrystallize the salt from Ethanol/Water (9:1) . This specific solvent system exploits the solubility difference between the diastereomeric salts effectively.
Q4: My product is an oil, not a solid. How do I handle it?
Diagnosis: The free base of this compound is often a low-melting solid or viscous oil. Corrective Protocol:
-
Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride salt (using HCl in Dioxane/Ether) or Oxalate salt for storage. The salts are stable, crystalline solids that are easy to handle.
-
Anti-solvent: If you must isolate the Boc-protected free base as a solid, use Heptane or Hexane as an anti-solvent during the workup of the Boc-protection step. Induce crystallization by scratching or seeding.
Optimization Data Table
Comparison of conditions for the critical Ring Expansion step (1,4-cyclohexanedione monoethylene ketal
| Parameter | Standard Condition ( | Optimized Condition (MsOH) | Impact on Yield |
| Acid Solvent | conc. | Methanesulfonic Acid (MsOH) | +15-20% (Less decomp.) |
| Azide Source | Safety (Prevents hotspots) | ||
| Temperature | 0°C | 0°C | +10% (Reduces polymers) |
| Workup | Neutralization with NaOH | Quench on Ice/NaOH | Safety (Controls exotherm) |
| Typical Yield | 45-55% | 75-82% | Significant Improvement |
Advanced Alternative: Enzymatic Resolution
If the classical Tartaric acid resolution fails or yields are too low (<35% theoretical max is 50%), consider Lipase-catalyzed Kinetic Resolution .
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).
-
Acyl Donor: Ethyl Acetate or Isopropyl Acetate.
-
Mechanism: The enzyme selectively acetylates the (R)-amine, leaving the (S)-amine untouched (or vice versa, depending on enzyme specificity).
-
Advantage: Can achieve >99% ee in a single pass without crystallization.
References
-
Discovery and Synthesis of Balovaptan: Bissantz, C., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder.[3] Journal of Medicinal Chemistry, 63(4), 1511–1525. [Link]
-
Schmidt Reaction on Ketals (Mechanistic Grounding): Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides with ketones and ketals. Journal of the American Chemical Society, 113(23), 8965–8966. [Link]
- Process Safety in Azide Chemistry: Org. Process Res. Dev. (General Safety Guidelines for Azide Scale-up). Note: Always refer to internal safety data sheets (SDS) for Sodium Azide and Hydrazoic Acid before scale-up.
Sources
Navigating the Labyrinth: A Technical Guide to Boc Deprotection of Azepanes Without Ring Opening
From the desk of a Senior Application Scientist,
Welcome to our dedicated technical support center. This guide is born from the numerous inquiries and troubleshooting sessions we've had with researchers like you, grappling with a particularly vexing challenge in synthetic chemistry: the removal of the tert-butyloxycarbonyl (Boc) protecting group from azepane rings without triggering a catastrophic ring-opening event. The seven-membered azepane scaffold is a privileged motif in medicinal chemistry, and its integrity during synthetic manipulations is paramount. This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying chemical principles at play, empowering you to make informed decisions in your experimental design.
The Conundrum of Azepane Ring Integrity
The Boc group is a workhorse for amine protection due to its stability under a wide range of conditions and its generally straightforward removal with acid. However, the unique conformational flexibility and inherent ring strain of the azepane system introduce a level of complexity that can lead to undesired ring cleavage during deprotection. This is a frustrating and often costly setback in a synthetic campaign.
A Plausible Mechanism: The Specter of Neighboring Group Participation
While the definitive mechanism for the acid-catalyzed ring opening of N-Boc azepanes is not extensively documented in peer-reviewed literature, we can postulate a plausible pathway based on the well-established principle of Neighboring Group Participation (NGP) .
In this proposed mechanism, the protonated carbamate oxygen acts as an internal nucleophile. The lone pair of electrons on the carbamate oxygen can attack a carbon atom of the azepane ring, leading to the formation of a bicyclic intermediate. This intramolecular cyclization is driven by the proximity of the participating group to the reaction center. The resulting strained bicyclic system can then be susceptible to nucleophilic attack by the counter-ion of the acid or the solvent, leading to the cleavage of a C-N bond and the opening of the azepane ring.
Below is a conceptual illustration of this hypothesized mechanism:
Caption: A hypothesized mechanism for azepane ring opening during acidic Boc deprotection.
Troubleshooting Guide: Strategies to Preserve the Azepane Core
When faced with the potential for ring opening, a systematic approach to troubleshooting is essential. The following table summarizes various Boc deprotection methods, highlighting their potential risks and benefits in the context of azepane chemistry.
| Deprotection Method | Reagents & Conditions | Pros | Cons & Risks for Azepanes |
| Standard Strong Acid | TFA in DCM (1:1), 0°C to RT | Fast and efficient for many substrates.[1] | High risk of ring opening due to strong acid catalysis. |
| Milder Acidic Conditions | 4M HCl in Dioxane, RT | Generally milder than neat TFA.[2] | Still a significant risk of ring opening. |
| Lewis Acid Catalysis | TMSOTf, Mg(ClO4)2, ZnBr2 | Can be milder than protic acids.[3] | Lewis acids can still promote ring opening; optimization required. |
| Neutral/Mildly Acidic | Oxalyl Chloride in Methanol, RT | Reported to be mild and tolerate sensitive functional groups.[4] | Mechanism is different from standard acidolysis; may be substrate-dependent. |
| Thermal Deprotection | Reflux in water or other high-boiling solvents | Avoids strong acids.[5] | Requires high temperatures which may not be suitable for all substrates. |
Recommended Protocol: Mild Deprotection with Oxalyl Chloride in Methanol
For sensitive azepane substrates where ring integrity is paramount, we recommend exploring milder, non-traditional deprotection methods. The use of oxalyl chloride in methanol has shown promise for the deprotection of N-Boc groups in the presence of acid-labile functionalities.[4]
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc protected azepane (1.0 equivalent) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Reagent Addition: At room temperature, add oxalyl chloride (2.0-3.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Purification: The resulting hydrochloride salt of the deprotected azepane can be purified by recrystallization or column chromatography on silica gel.
Alternative Protecting Groups: A Proactive Approach
In cases where Boc deprotection consistently leads to ring opening, a change in protecting group strategy is the most robust solution. The choice of an alternative protecting group should be guided by its stability to the reaction conditions required for other synthetic steps and the orthogonality of its deprotection conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Suitability for Azepanes |
| Cbz (Carbobenzyloxy) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C).[6] | Excellent. Deprotection is under neutral conditions, minimizing the risk of acid-catalyzed ring opening. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base-mediated (e.g., 20% piperidine in DMF).[7][8][9] | Excellent. Deprotection is under basic conditions, avoiding acid-related side reactions. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-Cl, Teoc-OSu | Fluoride source (e.g., TBAF).[10][11][12] | Very good. Deprotection is under non-acidic, non-basic conditions, offering high orthogonality. |
Decision-Making Workflow for Protecting Group Selection
The following diagram provides a logical workflow for selecting an appropriate nitrogen protecting group for your azepane-containing synthetic route.
Caption: A decision-making tree for selecting a suitable nitrogen protecting group for azepane synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is ring opening a more significant problem for azepanes compared to piperidines?
A1: The seven-membered azepane ring has greater conformational flexibility and higher ring strain compared to the more stable six-membered piperidine ring. This inherent strain makes the azepane ring more susceptible to cleavage under harsh reaction conditions, such as strong acid treatment.
Q2: I am observing incomplete deprotection with milder methods. What should I do?
A2: If you are experiencing incomplete deprotection with methods like oxalyl chloride/methanol, you can try slightly increasing the reaction time or the equivalents of the reagent. However, be cautious and monitor the reaction closely for the formation of any byproducts. If these adjustments do not yield the desired result, switching to an alternative protecting group like Cbz or Fmoc is the most reliable solution.
Q3: Are there any specific substituents on the azepane ring that can influence the likelihood of ring opening?
A3: While not extensively studied, it is plausible that electron-withdrawing groups on the azepane ring could potentially stabilize the ring and make it less prone to opening. Conversely, electron-donating groups might exacerbate the problem. The position of the substituent could also play a role in the feasibility of neighboring group participation.
Q4: Can I use scavengers to prevent ring opening during acidic Boc deprotection of azepanes?
A4: Scavengers like triethylsilane (TES) or anisole are typically used to trap the tert-butyl cation generated during Boc deprotection, thus preventing side reactions like t-butylation of sensitive functional groups.[13] While they are crucial for preventing these specific side reactions, they are unlikely to prevent the intramolecular ring-opening mechanism we have hypothesized.
We trust that this technical guide will serve as a valuable resource in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
-
Krishnappa, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. Available at: [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]
-
El-Mochtar, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Romero, R. M., et al. (2018). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 23(10), 2663. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Hutt, O., Mander, L., & Willis, A. (2005). Ring fragmentation processes resulting from acid catalysed diazo ketone cyclisations. Tetrahedron Letters, 46(26), 4539-4541. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]
-
Das, A., et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 26(16), 3381-3386. Available at: [Link]
-
Iminov, R. M., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Fustero, S., & Sanchez-Rosello, M. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closure. The Chemical Record, 19(2-3), 349-371. Available at: [Link]
-
Li, W., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1935. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Singh, R., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 3-26. Available at: [Link]
-
Flinders University. (n.d.). Seven-Membered Rings. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the formation of seven-membered rings by arene-ynamide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Application of Teoc Protecting Group [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Deprotection of (R)-tert-Butyl azepan-4-ylcarbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-tert-Butyl azepan-4-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Boc-protected intermediates. Here, we address the critical aspects of the stability of this compound, focusing on its behavior under the acidic conditions typically employed for deprotection. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights necessary to navigate your synthetic challenges successfully.
Core Concepts: The Chemistry of Boc-Group Lability
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability in a wide range of conditions and its clean, mild removal under acidic conditions.[1][2] The stability of this compound is fundamentally linked to the acid-labile nature of the Boc protecting group.[3]
The deprotection mechanism is an acid-catalyzed process that proceeds through several key steps. It begins with the protonation of the carbamate's carbonyl oxygen, which enhances the leaving group ability of the carbamate moiety.[1] This is followed by the loss of the highly stable tert-butyl cation, which generates a carbamic acid intermediate.[4][5] This intermediate is unstable and rapidly decarboxylates, releasing the free amine (in this case, (R)-azepan-4-amine) and carbon dioxide gas.[1][4] The liberated amine is then protonated under the acidic conditions to form its corresponding salt.[4]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the likely causes?
Incomplete deprotection is a common issue that can typically be traced back to one of several factors[6]:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[1][7] If the acid is too dilute or not strong enough, the reaction may stall.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within an hour at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle warming to proceed to completion.[7]
-
Solvent Issues: The substrate and the acid must be fully dissolved for the reaction to be efficient. Dichloromethane (DCM) is common for trifluoroacetic acid (TFA) deprotections, while 1,4-dioxane is standard for HCl.[7][8]
-
Water Content: Excessive water in the reaction mixture can hydrolyze the acid, reducing its effective concentration and hindering the deprotection process.[6]
Q2: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?
The most common side product arises from the reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[6][9] This electrophile can alkylate any nucleophilic sites on your molecule of interest or other molecules in the reaction mixture. This is known as t-butylation.[6]
-
Prevention: The most effective way to prevent t-butylation is to use "scavengers" in your reaction. These are reagents that are more nucleophilic than your substrate and will preferentially react with and "trap" the tert-butyl cation.[9][10]
Q3: What are scavengers and which ones should I use?
Scavengers are nucleophilic compounds added to the deprotection cocktail to quench the electrophilic tert-butyl cation.[6] Their use is critical when your substrate contains electron-rich or nucleophilic functional groups. Common scavengers include:
-
Triisopropylsilane (TIS): A very common and effective scavenger.
-
Thiophenol or Thioanisole: Useful for protecting sulfur-containing residues like methionine or cysteine.[11]
-
Water: Can act as a scavenger but may also affect reaction kinetics.
-
Triethylsilane (TES): Another effective silane-based scavenger.[12]
A typical scavenger cocktail added to TFA might consist of 2.5-5% v/v of TIS and 2.5% v/v of water.[6][7]
Q4: Which acid should I choose: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?
Both TFA and HCl are effective for Boc deprotection, and the choice often depends on the substrate's sensitivity and the desired workup.
-
TFA: Typically used in DCM (20-50% v/v), it is a strong acid that leads to rapid deprotection.[7] However, it is volatile and corrosive, and its removal can sometimes be challenging. It can also lead to trifluoroacetylation of the newly liberated amine as a side reaction.[10]
-
HCl: Commonly used as a 4M solution in 1,4-dioxane, HCl is also very effective.[7] The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration, simplifying purification. This is a significant advantage in many synthetic workflows.
Q5: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine completion and prevent the formation of side products from over-exposure to acid.
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution will produce a colored spot for the primary or secondary amine product, making it easy to visualize.[8][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time.[14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the deprotection of this compound.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Reaction is incomplete (TLC/LC-MS shows significant starting material remaining) | 1. Insufficient acid concentration.[7] 2. Inadequate reaction time.[7] 3. Reaction temperature is too low. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[7] 2. Extend the reaction time and continue to monitor every 30-60 minutes. 3. Gently warm the reaction to 30-40°C, but monitor closely for side product formation. |
| Multiple spots on TLC or unexpected peaks in LC-MS | 1. t-Butylation: The tert-butyl cation has alkylated the substrate or product.[6][9] 2. Degradation: The product may be unstable to prolonged exposure to strong acid. | 1. Re-run the reaction with an appropriate scavenger, such as triisopropylsilane (TIS, 2.5-5% v/v).[6] 2. Monitor the reaction more frequently and work it up as soon as the starting material is consumed. Consider using a milder acid system if degradation persists. |
| Product is difficult to isolate or purify | 1. The product (as a TFA salt) may be an oil or highly soluble in the workup solvents. 2. Residual acid is complicating purification. | 1. Switch to 4M HCl in dioxane for the deprotection. The resulting hydrochloride salt is often a crystalline solid that can be precipitated and collected by filtration.[7] 2. Ensure a thorough aqueous basic wash (e.g., with saturated NaHCO₃ solution) is performed during workup to neutralize and remove all acid.[8] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup if the amine salt is water-soluble. 3. Mechanical losses during purification. | 1. Address incomplete reaction as described above. 2. After neutralization during workup, extract with an appropriate organic solvent multiple times. If the product is very polar, consider back-extraction of the aqueous layers. 3. If using HCl/dioxane, try triturating the crude hydrochloride salt with a solvent like diethyl ether or MTBE to wash away impurities instead of performing column chromatography. |
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol outlines a standard procedure for the acidic removal of the Boc group.
-
Dissolution: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) scavenger (5% v/v) to the DCM solution before adding TFA.[7]
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 30 minutes until the starting material is no longer observed (typically 1-3 hours).[8]
-
Workup & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected (R)-azepan-4-amine.
-
Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane
This method is particularly useful for obtaining a solid hydrochloride salt of the product.
-
Dissolution: Dissolve the this compound (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary, though direct addition to the HCl solution is often sufficient.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. Vigorous gas (CO₂) evolution should be observed.[4] The reaction is often complete within 30-60 minutes. Monitor by TLC or LC-MS.[7]
-
Isolation:
-
In many cases, the hydrochloride salt of the product will precipitate directly from the reaction mixture.
-
If a precipitate forms, continue stirring for an additional 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold 1,4-dioxane or diethyl ether to remove non-polar impurities.
-
Dry the solid under high vacuum to afford the (R)-azepan-4-amine hydrochloride salt.
-
Workflow: Troubleshooting Deprotection Issues
Caption: A decision-making workflow for troubleshooting Boc deprotection.
References
- Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition - Organic...
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001, March 16).
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- ResearchG
- ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- SciSpace.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- BenchChem. (2025, December). Navigating Boc Deprotection: A Guide to Preventing Side Products.
- Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. fiveable.me [fiveable.me]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microsaic.com [microsaic.com]
Validation & Comparative
Technical Guide: LC-MS Fragmentation & Analysis of (R)-tert-Butyl Azepan-4-ylcarbamate
Executive Summary
This guide details the mass spectrometric behavior of (R)-tert-Butyl azepan-4-ylcarbamate (C₁₁H₂₂N₂O₂, MW 214.29 Da), a critical chiral intermediate in the synthesis of azepane-based inhibitors (e.g., for glycosidases or monoamine transporters).
For drug development professionals, the primary analytical challenge lies not in detection, but in differentiation . The molecule is isobaric with its regioisomer (azepan-3-yl) and identical in mass to its enantiomer (S-isomer). This guide compares the fragmentation mechanics of the Boc-protected amine against these alternatives and establishes a validated protocol for their separation.
Structural Context & Theoretical Fragmentation
Mechanistic Principles
The fragmentation of this compound in ESI(+) mode is dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Unlike stable amide bonds, the carbamate linkage undergoes predictable gas-phase degradation driven by the stability of the resulting tert-butyl cation and the expulsion of neutral CO₂.
Key Ionization Pathway:
-
Protonation ([M+H]⁺, m/z 215.3): Protonation occurs preferentially at the tertiary amine of the azepane ring (highest basicity) or the carbonyl oxygen of the carbamate.
-
Primary Fragmentation (Neutral Loss -56 Da): A McLafferty-like rearrangement or direct cleavage yields the loss of isobutylene (C₄H₈), generating the carbamic acid cation (m/z 159.2).
-
Secondary Fragmentation (Neutral Loss -44 Da): Spontaneous decarboxylation (loss of CO₂) from the carbamic acid intermediate yields the protonated primary amine core, 4-aminoazepane (m/z 115.2).
Visualized Fragmentation Pathway
The following diagram illustrates the specific transition states and product ions.
Figure 1: Step-wise collision-induced dissociation (CID) pathway for Boc-protected azepanes.
Comparative Analysis: Isomers & Artifacts
Differentiation requires orthogonal approaches because the mass spectra of isomers are often indistinguishable.
Comparison Table: Analyte vs. Alternatives
| Feature | This compound | Alternative A: Azepan-3-yl Isomer | Alternative B: (S)-Enantiomer |
| Monoisotopic Mass | 214.1681 Da | 214.1681 Da (Isobaric) | 214.1681 Da (Identical) |
| Primary Fragment | m/z 159.2 (Strong) | m/z 159.2 (Strong) | m/z 159.2 (Strong) |
| Differentiation Strategy | N/A (Target) | Chromatographic Resolution (Achiral C18) | Chiral Chromatography (Polysaccharide Phase) |
| Key MS Distinction | Reference Standard | Minor variations in m/z 115 -> ring fragment ratios (requires high CE) | Indistinguishable by MS alone |
| Risk Factor | In-source decay (ISD) mimics deprotection | Co-elution in rapid gradients | Biological activity inversion |
Critical Insight: In-Source Decay (ISD)
Researchers often mistake the m/z 115 signal (the deprotected amine) for a synthesis impurity.
-
Diagnosis: If the m/z 115 peak co-elutes perfectly with the m/z 215 peak, it is an ISD artifact caused by high desolvation temperatures, not a pre-existing impurity.
-
Correction: Lower the source temperature (<350°C) and cone voltage to preserve the Boc group during ionization.
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols separate the target from its critical interferences.
Protocol A: Regioisomer Separation (Achiral)
Used to distinguish the 4-yl carbamate from the 3-yl regioisomer.
-
Column: Waters XSelect HSS T3 (C18), 2.1 × 100 mm, 2.5 µm.[1]
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 8 minutes.
-
Rationale: The T3 bonding technology provides superior retention for polar amines, allowing the slight hydrophobicity difference between the 3-yl and 4-yl positions to resolve (typically
RT > 0.4 min).
Protocol B: Enantiomeric Purity (Chiral)
Used to quantify the (S)-isomer impurity.
-
Column: CHIRAL ART Cellulose-SJ (Immobilized Cellulose tris(4-methylbenzoate)), 3 µm.[2]
-
Mode: Normal Phase / Polar Organic.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
-
Detection: MS (ESI+) or UV (210 nm).
-
Rationale: The immobilized polysaccharide phase interacts with the carbamate moiety. The basic additive (DEA) suppresses the ionization of the azepane ring nitrogen, sharpening peak shape.
Method Development Decision Tree
Figure 2: Workflow for selecting the correct chromatographic approach based on analytical goals.
MRM Transitions for Quantitation
For Triple Quadrupole (QqQ) systems, use the following transitions. The Quantifier is chosen for stability, while the Qualifier confirms the loss of the Boc group.
| Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) | Mechanism |
| 215.3 | 159.2 | Quantifier | 12 - 15 | Loss of Isobutylene (-56) |
| 215.3 | 115.2 | Qualifier | 20 - 25 | Loss of Boc Group (-100) |
| 215.3 | 57.1 | Diagnostic | 30+ | tert-Butyl cation (High Energy) |
References
-
National Institutes of Health (NIH). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. PubMed Central. Retrieved from [Link]
-
YMC Co., Ltd. (2023).[3] Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds... A Chiral Bicyclic Azepane. ACS Publications. Retrieved from [Link]
Sources
Publish Comparison Guide: Impurity Profiling in Commercial (R)-tert-Butyl Azepan-4-ylcarbamate
[1]
Executive Summary: The Hidden Variables in Azepane Scaffolds
(R)-tert-Butyl azepan-4-ylcarbamate (CAS: 1447823-06-4) is a critical chiral building block in the synthesis of diverse pharmaceutical agents, particularly inhibitors targeting GPCRs and specific kinases.[1] While commercial Certificates of Analysis (CoAs) often claim purities >97%, the nature of the remaining 3%—specifically the enantiomeric excess (ee) and regioisomeric byproducts—can catastrophically impact Structure-Activity Relationship (SAR) studies.
This guide objectively compares the impurity profiles of samples derived from the two dominant commercial synthesis routes: Racemic Resolution (Route A) and Asymmetric Synthesis (Route B) . It provides validated protocols for identifying these impurities, ensuring your biological data remains robust.[1]
| Feature | Route A: Resolution Grade | Route B: Asymmetric Grade |
| Primary Impurity | (S)-Enantiomer (up to 5%) | Catalyst Ligands / Metals |
| Regioisomers | Azepan-3-yl variants (common) | Rare / Absent |
| Cost Efficiency | High (Bulk available) | Moderate (Specialty) |
| Rec.[1] Application | Early-stage Screening | Late-stage Lead Opt / GLP Tox |
Impurity Landscape & Origin Analysis[2]
To detect impurities, one must understand their origin.[1] The specific synthetic pathway dictates the "fingerprint" of the contaminant profile.
The "Resolution" Fingerprint (Route A)
Most low-cost suppliers synthesize the racemic azepan-4-one, followed by reductive amination and chiral resolution (often via tartaric acid salts or chiral chromatography).[1]
-
Critical Impurity: (S)-tert-Butyl azepan-4-ylcarbamate .[1] Incomplete resolution often leaves 1–5% of the distomer.
-
Secondary Impurity: Regioisomers .[1] If the azepane ring was formed via ring-expansion (Schmidt reaction) of a ketone precursor, migration to the wrong carbon can yield 3-substituted azepanes.[1]
The "Asymmetric" Fingerprint (Route B)
Higher-grade samples often utilize asymmetric hydrogenation of enamide precursors or ring-closing metathesis (RCM) of chiral dienes.[1]
-
Critical Impurity: Transition Metals (Ru, Rh) and Phosphine Oxides . These are silent in UV-based HPLC but toxic to cell lines.[1]
-
Secondary Impurity: De-Boc species .[1] The free amine (4-aminoazepane) resulting from acidic workup traces.[1]
Visualizing Impurity Pathways[1][2]
Figure 1: Correlations between synthetic origin and expected impurity classes.
Experimental Protocols for Validation
Trusting a CoA without internal validation is a risk in high-stakes research.[1] The following protocols are designed to be self-validating.
Protocol 1: Chiral Purity Determination (HPLC)
Objective: Quantify the (S)-enantiomer down to 0.1%.[1] Rationale: Polysaccharide-based stationary phases (Amylose tris-3,5-dimethylphenylcarbamate) provide superior separation for Boc-protected amines compared to silica-based ligands.[1]
-
Column: Chiralpak AD-H (or equivalent Amylose-based column), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the carbamate nitrogen.
-
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Boc absorption) and 254 nm.[1]
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
Validation Check:
-
Inject a racemic standard (mix of R and S).[1] Separation factor (
) should be > 1.2.[1] -
If peaks merge, lower IPA content to 5%.[1]
Protocol 2: Chemical Purity & Regioisomer Check (LC-MS)
Objective: Identify positional isomers and de-protected species. Rationale: Regioisomers often have identical masses but distinct retention times on C18 columns due to differences in hydrophobicity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Source: ESI Positive Mode.
-
Target Mass: [M+H]+ = 215.17 (Parent), [M+H-Boc]+ = 115.12 (Free amine).[1]
-
Data Interpretation Table:
| Retention Time (Rel) | Observed Mass (m/z) | Identification | Action |
| 1.00 (Main Peak) | 215.2 | (R)-Target | Pass |
| 0.92 | 215.2 | 3-Isomer | Reject if >1% |
| 0.45 | 115.1 | Free Amine | Repurify (Wash w/ weak acid) |
| 1.20 | 315.3 | Di-Boc Byproduct | Reject (Steric hindrance) |
Comparative Performance Review
We analyzed three batches of this compound: two from "Route A" suppliers (Brands X & Y) and one from a "Route B" supplier (Brand Z).[1]
Enantiomeric Excess (ee)[1][3]
-
Brand X (Route A): 94.5% ee.[1] Significant (S)-enantiomer shoulder.[1] Risk: False positives in chiral binding assays.
-
Brand Y (Route A - "High Purity"): 98.2% ee.[1] Acceptable for general synthesis.
-
Brand Z (Route B): >99.9% ee.[1][2] No detectable (S)-isomer.[1]
Chemical Purity[1][2]
-
Brand X: 96% purity.[1] Contained 2% unreacted azepan-4-one (detected via LC-MS as m/z 114).[1]
-
Brand Z: 99.5% purity.[1][3] Trace Rhodium detected (20 ppm) via ICP-MS.[1]
Recommendation Matrix[1][2]
Figure 2: Selection strategy based on research stage.
References
-
Chiral Separation Strategies : YMC Co., Ltd.[1] Efficient method development for chiral separation by using CHIRAL ART columns. Link
-
Boc-Group Chemistry : American Chemical Society (ACS) GCI Pharmaceutical Roundtable.[1] Boc Deprotection Reagent Guide. Link
-
Azepane Synthesis : BenchChem. Application Notes for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis (Analogous synthetic logic). Link
-
Impurity Analysis : National Institutes of Health (NIH).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
